1,5-Naphthalenediamine, N1,N1,N5,N5-tetramethyl-

Vue d'ensemble

Description

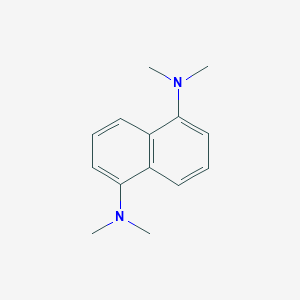

1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl-: is an organic compound with the molecular formula C14H18N2 and a molecular weight of 214.3061 . It is a derivative of naphthalene, characterized by the presence of two amino groups at the 1 and 5 positions, each substituted with two methyl groups. This compound is known for its applications in organic synthesis and various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- can be synthesized through the reaction of 1,5-naphthalenediamine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . The reaction typically occurs in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the compound is produced by large-scale methylation of 1,5-naphthalenediamine using similar methylating agents under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced amines.

Substitution: Substituted naphthalenediamine derivatives.

Applications De Recherche Scientifique

1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.

Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its methylated amino groups enhance its reactivity, allowing it to form stable complexes with metal ions and other substrates .

Comparaison Avec Des Composés Similaires

- 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-

- 1,4-Naphthalenediamine, N,N,N’,N’-tetramethyl-

- 1,5-Naphthalenediamine

Comparison: 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .

Activité Biologique

1,5-Naphthalenediamine, N1,N1,N5,N5-tetramethyl- (CAS No. 10075-69-1), is a derivative of naphthalene that features two amino groups at the 1 and 5 positions, with methyl groups attached to these nitrogen atoms. This compound has garnered attention due to its potential biological activities, including its role in drug development and its interactions with various biological systems.

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- Structure : The compound's structure allows for various interactions with biological macromolecules, influencing its activity.

The biological activity of 1,5-naphthalenediamine derivatives is primarily attributed to their ability to interact with cellular components such as proteins and nucleic acids. These interactions can lead to:

- Enzyme Inhibition : Compounds like 1,5-naphthalenediamine can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Antioxidant Activity : The presence of amino groups allows these compounds to scavenge free radicals, contributing to their antioxidant properties.

- DNA Binding : The compound may intercalate into DNA strands, affecting replication and transcription processes.

Anticancer Properties

Research has indicated that naphthalene derivatives possess anticancer properties. A study demonstrated that certain naphthalenediamine derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

Antimicrobial Activity

1,5-Naphthalenediamine derivatives have shown promising antimicrobial activity against both bacteria and fungi. A comparative study highlighted that these compounds demonstrated significant inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were found to be in the range of 10-50 µg/mL .

Case Study: Antioxidant Activity

In a recent investigation, the antioxidant capacity of 1,5-naphthalenediamine was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

Data Table: Biological Activities Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Inhibitory against S. aureus | |

| Antioxidant | Scavenges free radicals |

Future Directions

The potential applications of 1,5-naphthalenediamine derivatives extend beyond basic biological activity. Future research could focus on:

- Pharmacokinetics : Understanding how these compounds are absorbed, distributed, metabolized, and excreted in biological systems.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans for therapeutic applications.

Propriétés

IUPAC Name |

1-N,1-N,5-N,5-N-tetramethylnaphthalene-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-15(2)13-9-5-8-12-11(13)7-6-10-14(12)16(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMBOHQMUQAOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143486 | |

| Record name | 1,5-Naphthalenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-69-1 | |

| Record name | 1,5-Naphthalenediamine, N,N,N',N'-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.